[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone
Overview
Description
“[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone” is a chemical compound with the molecular formula C16H11Cl2N3O . It has a molecular weight of 332.2 g/mol . The compound is also known by other names such as 5-CHLORO-2-(3-CHLOROMETHYL-4H-1,2,4-TRIAZOL-4-YL)BENZOPHENONE .
Molecular Structure Analysis
The InChI string of the compound is InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2 . The SMILES string representation is C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl .Scientific Research Applications
Chemical Reactions and Synthesis:
- Triazole derivatives like 5-chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine have been studied for their reactions with C-nucleophiles. These reactions include nucleophilic substitution, addition, and formation of various compounds like alkylated triazoles (Tanji, Yamamoto, & Higashino, 1989).
- The synthesis of triazole derivatives and their characterization, including the analysis of π-hole tetrel bonding interactions, has been explored. This type of research is fundamental in understanding the chemical properties and potential applications of these compounds (Ahmed et al., 2020).
Pharmaceutical Applications:
- Compounds like 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their antibacterial activity, indicating potential pharmaceutical applications (Ghattas, Moustafa, Hassanein, & Hussein, 2016).
- Novel synthesis methods for compounds like s-triazolo[3,4-b][1,3,4]thiadiazines, which could have pharmaceutical significance, have been developed and studied (El-Sherief, Hozien, EL-Mahdy, & Sarhan, 2010).
Molecular Interactions and Analysis:
- Research on the synthesis of triazolyl ketones and their properties, including interactions and molecular structure, provides insights into the chemical behavior of these compounds (Browne & Polya, 1968).
- The study of bis(α-bromo ketones) as precursors for novel bis(s-triazolo[3,4-b][1,3,4]thiadiazines) and bis(as-triazino[3,4-b][1,3,4]thiadiazines) is crucial for understanding the synthetic pathways and potential applications of these molecules (Shaaban & Elwahy, 2012).
Mechanism of Action
Target of Action
The primary targets of the compound “5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)benzophenone” are currently unknown. This compound is used in proteomics research and is an impurity in the synthesis of Estazolam , a benzodiazepine derivative .
Mode of Action
As it is used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.
Result of Action
As an impurity in the synthesis of Estazolam , it may have similar effects to benzodiazepines, which include anxiolytic, anticonvulsant, and muscle relaxant properties . .
Properties
IUPAC Name |
[5-chloro-2-[3-(chloromethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-15-20-19-10-21(15)14-7-6-12(18)8-13(14)16(22)11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWXJZXYNPXORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958952 | |
Record name | {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37945-06-5 | |
Record name | [5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37945-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-Chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (5-CHLORO-2-(3-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL)PHENYL) PHENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T5QEZ5XFM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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